Swertisin

Vue d'ensemble

Description

La swertisine est un composé flavonoïde présent dans diverses plantes, notamment Commelina communis, Desmodium caudatum et Semen Ziziphi Spinosae . Elle présente une variété d'activités biologiques, telles que des propriétés anti-hyperglycémiques, antidiabétiques et antioxydantes . En raison de ses avantages thérapeutiques potentiels, la swertisine a suscité un intérêt considérable dans la recherche scientifique.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La swertisine peut être synthétisée par une série de réactions chimiques. Une méthode consiste à ajouter une solution aqueuse acide et une enzyme biologique à de la poudre grossière de swertia franchetiana, suivie d'une enzymolyse pendant 10 à 30 heures. Le mélange est ensuite chauffé à reflux et extrait à l'aide d'une solution de méthanol à 60 % à 70 %. La solution concentrée est filtrée à travers une colonne de résine d'absorption macroporeuse, éluée à l'eau et à une solution d'éthanol, puis cristallisée pour obtenir de la swertisine .

Méthodes de Production Industrielle : La production industrielle de swertisine implique des étapes similaires, mais à plus grande échelle. Le processus comprend l'hydrolyse enzymatique, l'extraction, la filtration et la cristallisation. La chromatographie à contre-courant à grande vitesse est utilisée pour la purification finale afin de garantir une pureté élevée du produit .

Analyse Des Réactions Chimiques

Types de Réactions : La swertisine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est connue pour former des rotamères par rotation autour de la liaison C-glycosidique .

Réactifs et Conditions Communs : Les réactifs courants utilisés dans les réactions impliquant la swertisine comprennent le méthanol, l'éthanol et les solutions acides. Les conditions impliquent souvent un chauffage à reflux, une hydrolyse enzymatique et une chromatographie .

Principaux Produits Formés : Les principaux produits formés par les réactions de la swertisine comprennent ses formes oxydées et réduites, ainsi que divers dérivés glycosylés .

4. Applications de la Recherche Scientifique

La swertisine a un large éventail d'applications de recherche scientifique :

Médecine : La swertisine présente des propriétés antidiabétiques en inhibant le cotransporteur de sodium-glucose 2 (SGLT2) dans le rein, ce qui conduit à une meilleure homéostasie du glucose.

5. Mécanisme d'Action

La swertisine exerce ses effets par le biais de diverses voies moléculaires :

Action Antidiabétique : La swertisine inhibe le SGLT2 dans le rein, réduisant la réabsorption du glucose et abaissant les taux de glucose sanguin.

Néogénèse des Ilots : Elle favorise la différenciation des progéniteurs pancréatiques en cellules des îlots par le biais de la voie p38 MAP kinase-SMAD, impliquant les protéines Neurogenin-3 et Smad.

Effets Neurologiques : La swertisine améliore l'expression des sous-unités du récepteur GABA, ce qui pourrait contribuer à ses effets sédatifs.

Applications De Recherche Scientifique

Swertisin has a wide range of scientific research applications:

Mécanisme D'action

Swertisin exerts its effects through various molecular pathways:

Anti-Diabetic Action: this compound inhibits SGLT2 in the kidney, reducing glucose reabsorption and lowering blood glucose levels.

Islet Neogenesis: It promotes the differentiation of pancreatic progenitors into islet cells via the p38 MAP kinase-SMAD pathway, involving Neurogenin-3 and Smad proteins.

Neurological Effects: this compound enhances the expression of GABA receptor subunits, potentially contributing to its sedative effects.

Comparaison Avec Des Composés Similaires

La swertisine est souvent comparée à d'autres flavonoïdes, tels que la spinosine et l'embinoidine :

Spinosine : Tout comme la swertisine, la spinosine est un flavonoïde glycosylé aux effets anxiolytiques et hypnotiques.

Le motif de glycosylation unique de la swertisine et sa capacité à moduler plusieurs voies biologiques en font un composé d'un grand intérêt dans divers domaines de la recherche.

Activité Biologique

Swertisin, a flavonoid glycoside predominantly found in various medicinal plants, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

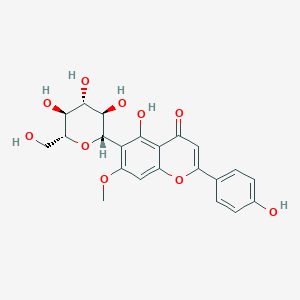

This compound is classified as a 6-glucosyl flavonoid. It is primarily isolated from plants such as Iris tectorum, Swertia franchetiana, and Ziziphi Spinosae Semen. Its structure is characterized by a flavonoid backbone with a glucose moiety attached, which contributes to its bioactivity.

Pharmacological Activities

The biological activities of this compound are extensive, encompassing antiviral, anti-diabetic, antioxidant, anti-inflammatory, and neuroprotective effects. Below is a summary of key findings from various studies:

1. Antiviral Activity

This compound has demonstrated significant antiviral properties, particularly against Hepatitis B virus (HBV). A study reported that this compound effectively inhibited the production of HBeAg and HBsAg as well as HBV DNA in vitro and in vivo. The compound's anti-HBV activity was confirmed in HBV transgenic mice models, indicating its potential as a therapeutic agent for liver-related diseases .

2. Anti-Diabetic Effects

Research has identified this compound as a novel inducer of islet neogenesis, which enhances the generation of new beta cells in the pancreas. In vitro studies using human pancreatic progenitor cells showed that this compound activates the p38 MAPK pathway, leading to increased expression of key transcription factors involved in beta cell differentiation . Additionally, this compound has been recognized as an SGLT2 inhibitor, improving glucose homeostasis in diabetic models .

3. Antioxidant Properties

This compound exhibits strong antioxidant activity by scavenging free radicals and enhancing the activity of antioxidative enzymes such as GST-4 and SOD-3. In studies conducted on Caenorhabditis elegans, this compound significantly reduced reactive oxygen species (ROS) levels and malondialdehyde accumulation, protecting against oxidative stress .

4. Anti-Inflammatory Effects

The compound has shown promising anti-inflammatory effects through various mechanisms. It has been linked to the modulation of inflammatory pathways and reduction of pro-inflammatory cytokines in experimental models .

The mechanisms underlying the biological activities of this compound involve several signaling pathways:

- MAPK Pathway : this compound activates the p38 MAPK pathway, which is crucial for islet differentiation and insulin signaling.

- Transcription Factor Regulation : It promotes the expression of Neurogenin-3 (Ngn-3) and other transcription factors that facilitate beta cell development.

- Antioxidant Mechanisms : this compound enhances the expression of antioxidant enzymes and reduces oxidative stress markers.

Case Studies

Several studies have explored the effects of this compound in various experimental settings:

- Hepatitis B Virus Study : In a controlled study involving HepG2 cells and HBV transgenic mice, this compound was found to significantly lower HBV replication markers in a dose-dependent manner .

- Diabetes Model : A study involving partial pancreatectomized mice demonstrated that this compound treatment resulted in increased insulin transcript levels and down-regulation of progenitor markers within three days post-surgery .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3/t15-,18-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRULANJVVJLFI-DGHBBABESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990181 | |

| Record name | 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6991-10-2 | |

| Record name | Swertisin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6991-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swertisin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006991102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Anhydro-1-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-6-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known pharmacological effects of swertisin?

A1: this compound exhibits a range of pharmacological effects including anti-diabetic [, , , ], anti-inflammatory [, , ], antioxidant [, , , ], hepatoprotective [], neuroprotective [, , ], and analgesic properties [, ].

Q2: How does this compound exert its antidiabetic effects?

A2: this compound promotes islet neogenesis from pancreatic stem/progenitor cells through the p38 MAP Kinase-SMAD pathway []. It also exhibits α-glucosidase inhibitory activity [, ].

Q3: What is known about this compound's mechanism in mitigating cognitive impairment?

A3: this compound has been shown to ameliorate pre-pulse inhibition deficits and cognitive impairments induced by MK-801 in mice, potentially through modulation of the Akt-GSK-3β signaling pathway in the prefrontal cortex [].

Q4: How does this compound interact with the GABAergic system?

A4: Research suggests that this compound may enhance the expression of γ-aminobutyric acid (GABA) receptor subunits (GABAAα1, GABAAα5, and GABAAβ1) mRNAs in rat hippocampal neurons, which could contribute to its sedative effects [].

Q5: Does this compound offer protection against oxidative stress?

A5: Yes, this compound demonstrates significant antioxidant activity. In Caenorhabditis elegans, it enhances the activity of antioxidant enzymes like GST-4, SOD-3, and GSH-PX, while reducing reactive oxygen species and malondialdehyde accumulation, thereby protecting against oxidative stress [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C22H22O10, and its molecular weight is 446.4 g/mol [].

Q7: What spectroscopic techniques are typically used to characterize this compound?

A7: this compound is commonly characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about its structure and fragmentation pattern [, , , , , ].

Q8: What analytical methods are employed for the quantification of this compound?

A8: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as Diode Array Detection (DAD) [] and Mass Spectrometry (MS) [], is widely used for this compound quantification. High-Performance Thin Layer Chromatography (HPTLC) provides a rapid and cost-effective alternative for quantifying this compound in plant materials [, ].

Q9: How is the quality of this compound ensured during its production?

A9: Quality control measures for this compound involve using validated analytical methods (HPLC, HPTLC) to ensure its purity, quantify its content in plant extracts, and ensure batch-to-batch consistency [, ].

Q10: Are there any specific challenges in isolating and purifying this compound?

A10: Isolating and purifying this compound can be challenging due to the presence of structurally similar compounds in plant extracts. Techniques like High-Speed Counter-Current Chromatography (HSCCC) have proven effective in overcoming these challenges [].

Q11: What is the role of chromatographic techniques in this compound research?

A11: Chromatographic techniques are essential for isolating, purifying, and analyzing this compound. They enable the separation of this compound from complex plant matrices and the identification and quantification of its metabolites [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.